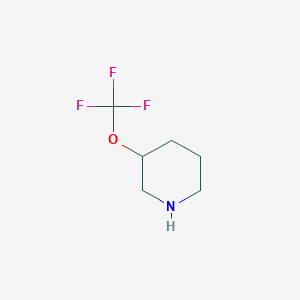

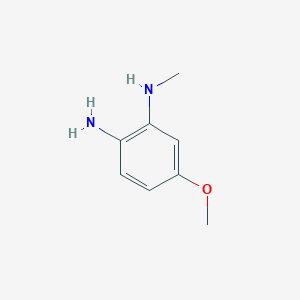

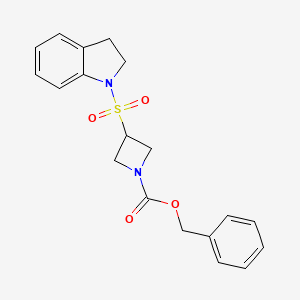

![molecular formula C8H10N4O2 B2827681 N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline CAS No. 343569-78-8](/img/structure/B2827681.png)

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline” is an organic compound with the CAS Number: 343569-78-8 . It has a molecular weight of 194.19 and its IUPAC name is N-[(Z)-1-hydrazino-2-nitroethenyl]aniline . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2/b8-6- . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, anilines are known to be involved in a variety of chemical reactions . For instance, anilines can undergo reactions such as catalytic reduction .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 194.19 .Scientific Research Applications

Catalytic Reduction of Nitrobenzene to Aniline

Mechanistic Insights and Catalytic Improvements A significant body of research has focused on the catalytic hydrogenation of nitrobenzene to aniline, a process pivotal in both industrial applications and environmental remediation. For instance, a study by Sheng et al. (2016) delves into the mechanism of nitrobenzene reduction over a Pt catalyst, revealing the preferential path for nitro group activation and the impact of phenyl group adsorption on kinetics. This fundamental understanding is crucial for optimizing catalytic systems for the efficient production of aniline and potentially related compounds (Sheng et al., 2016).

Biocatalytic Approaches Wang et al. (2011) explored a bioelectrochemical system for converting nitrobenzene to aniline, highlighting an innovative approach that surpasses traditional methods in efficiency and environmental compatibility. This research underscores the potential of biocatalytic methods in addressing environmental pollutants and synthesizing valuable chemicals (Wang et al., 2011).

Advanced Catalytic Materials Research by Wei et al. (2014) introduced FeOx-supported platinum single-atom catalysts for the chemoselective hydrogenation of nitroarenes, demonstrating exceptional activity and selectivity. This advancement illustrates the role of nanoscale engineering in enhancing catalytic performance for aniline production (Wei et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces . It is recommended to use personal protective equipment as required .

Properties

IUPAC Name |

N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUNGESKERUBCQ-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

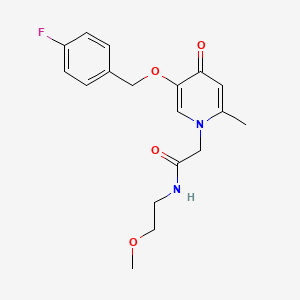

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827605.png)

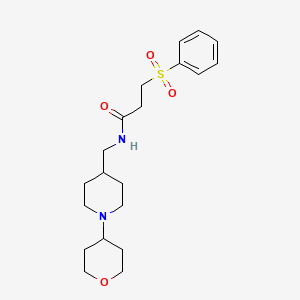

![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2827608.png)

![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

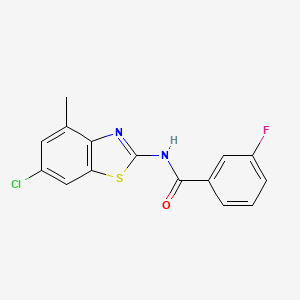

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2827616.png)

![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)